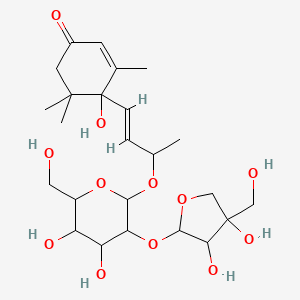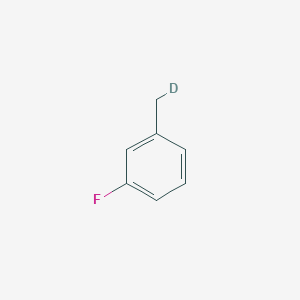
Cassamedine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Cassamedine is typically extracted from natural sources. The preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo experiments, the mother liquor is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired working solution concentration .
化学反应分析
Cassamedine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Cassamedine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of Cassamedine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators and cytokines.
相似化合物的比较
Cassamedine can be compared with other natural compounds with similar properties, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Resveratrol: A compound with anti-inflammatory and cardioprotective effects.
Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.
This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for targeted research in inflammation and immune modulation.
属性
分子式 |
C19H11NO6 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
17-methoxy-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(22),2,4(8),9,12,14,16(23),17-octaen-11-one |
InChI |
InChI=1S/C19H11NO6/c1-22-17-8-2-3-20-15-13(8)14(18-19(17)26-7-25-18)9-4-11-12(24-6-23-11)5-10(9)16(15)21/h2-5H,6-7H2,1H3 |
InChI 键 |
DQFLZSJFIQYSGC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C3C4=CC5=C(C=C4C(=O)C6=NC=CC1=C36)OCO5)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)



![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



